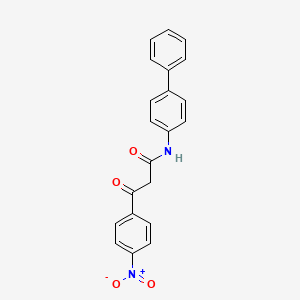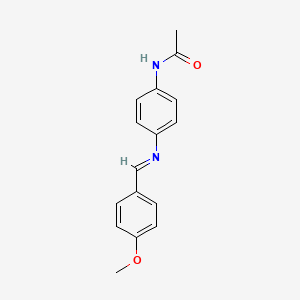
N-(biphenyl-4-yl)-3-(4-nitrophenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is an organic compound that belongs to the class of amides It features a biphenyl group and a nitrophenyl group, which are connected through a propionamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE typically involves the following steps:
Formation of Biphenyl-4-yl Acetyl Chloride: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-yl acetyl chloride.
Amidation Reaction: The biphenyl-4-yl acetyl chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The biphenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide
Substitution: Various substituted biphenyl and nitrophenyl derivatives
Hydrolysis: Biphenyl-4-yl-3-oxo-propionic acid and 4-nitroaniline
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The biphenyl and nitrophenyl groups could play a role in binding to the target, while the amide linkage might influence the compound’s stability and solubility.
Comparación Con Compuestos Similares
Similar Compounds
N-Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide: Similar structure but with an amine group instead of a nitro group.
N-Biphenyl-4-yl-3-(4-methoxyphenyl)-3-oxo-propionamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is unique due to the presence of both biphenyl and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Propiedades
Fórmula molecular |
C21H16N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-3-oxo-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(17-8-12-19(13-9-17)23(26)27)14-21(25)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25) |
Clave InChI |
WZAFWXOHYFHLFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)
![2-[(E)-{[4-(diethylamino)-2-methylphenyl]imino}methyl]-4-nitrophenol](/img/structure/B11994646.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
